1-(3-chlorophenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine
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Overview
Description
1-(3-chlorophenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine is a synthetic organic compound that belongs to the class of piperazines. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as central nervous system agents. This compound features a piperazine ring substituted with a 3-chlorophenyl group and a 3-(2-nitrophenyl)prop-2-enyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Substitution Reactions: The 3-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3-chlorobenzyl chloride and piperazine.
Alkylation: The 3-(2-nitrophenyl)prop-2-enyl group can be introduced through an alkylation reaction using 2-nitrobenzyl bromide and the piperazine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium hydride, alkyl halides.
Major Products
Reduction of Nitro Group: 1-(3-chlorophenyl)-4-[(E)-3-(2-aminophenyl)prop-2-enyl]piperazine.
Oxidation Products: Various oxides and derivatives depending on the conditions.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the central nervous system.
Medicine: Investigated for its potential therapeutic effects, including as an antipsychotic or antidepressant agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine is not well-documented. similar compounds typically exert their effects by interacting with neurotransmitter receptors in the brain, such as serotonin or dopamine receptors. This interaction can modulate the activity of these neurotransmitters, leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)piperazine: A simpler analog with similar pharmacological properties.
1-(2-nitrophenyl)piperazine: Another analog with a different substitution pattern.
4-(3-chlorophenyl)-1-(2-nitrophenyl)piperazine: A compound with both substituents on the piperazine ring.
Uniqueness
1-(3-chlorophenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs. The presence of both a chlorophenyl and a nitrophenyl group can influence its binding affinity and selectivity for various biological targets.
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c20-17-7-3-8-18(15-17)22-13-11-21(12-14-22)10-4-6-16-5-1-2-9-19(16)23(24)25/h1-9,15H,10-14H2/b6-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLKKQDWCIETBR-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2[N+](=O)[O-])C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2[N+](=O)[O-])C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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